molecular formula C16H16N2O4 B231581 Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate

货号 B231581
分子量: 300.31 g/mol
InChI 键: IIQPBZQIXCZJMT-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate, also known as JNJ-7706621, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of cyclin-dependent kinases (CDKs) and has been shown to have antitumor effects in preclinical studies.

作用机制

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is a potent inhibitor of CDKs 1, 2, and 4. CDKs are serine/threonine kinases that play a critical role in the regulation of the cell cycle. They are activated by binding to cyclins, which are proteins that are synthesized and degraded in a cell cycle-dependent manner. CDKs phosphorylate a variety of substrates, including proteins involved in DNA replication and cell division. Inhibition of CDKs by Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have a variety of biochemical and physiological effects. In addition to its effects on CDKs, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to inhibit other kinases, including glycogen synthase kinase 3 (GSK-3), which is involved in the regulation of cell growth and differentiation. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure.

实验室实验的优点和局限性

One of the primary advantages of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate for lab experiments is its potency and specificity. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is a highly selective inhibitor of CDKs, and it has been shown to have antitumor activity in preclinical studies. However, one of the limitations of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is its solubility. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate is poorly soluble in water, which can make it difficult to use in some experimental settings.

未来方向

There are several potential future directions for research on Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate. One area of research is the development of more potent and selective CDK inhibitors. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have antitumor activity in preclinical studies, but its efficacy in clinical trials has been limited by toxicity and lack of efficacy. Another area of research is the development of combination therapies that target multiple signaling pathways in cancer cells. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to have synergistic effects with other anticancer agents, and combination therapies may be more effective than single-agent therapies. Finally, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate may have potential applications in other areas of research, such as neurodegenerative diseases and inflammatory disorders.

合成方法

The synthesis of Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate involves the reaction of benzyl 2-bromoacetate with 1,2,3,5,6,7-hexahydro-6-indolizinone in the presence of potassium carbonate. The resulting intermediate is then reacted with ethyl carbamate to yield Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate. The overall yield of this synthesis is around 30%, and the purity of the final product is typically greater than 95%.

科学研究应用

Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been extensively studied for its potential applications in scientific research. One of the primary areas of research has been in the field of oncology. CDKs are important regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has been shown to inhibit CDKs 1, 2, and 4, leading to cell cycle arrest and apoptosis in cancer cells. In preclinical studies, Benzyl 1,5-dioxo-1,2,3,5,6,7-hexahydro-6-indolizinylcarbamate has demonstrated antitumor activity in a variety of cancer models, including breast, lung, and colon cancer.

属性

分子式

C16H16N2O4

分子量

300.31 g/mol

IUPAC 名称

benzyl N-[(6S)-1,5-dioxo-2,3,6,7-tetrahydroindolizin-6-yl]carbamate

InChI

InChI=1S/C16H16N2O4/c19-14-8-9-18-13(14)7-6-12(15(18)20)17-16(21)22-10-11-4-2-1-3-5-11/h1-5,7,12H,6,8-10H2,(H,17,21)/t12-/m0/s1

InChI 键

IIQPBZQIXCZJMT-LBPRGKRZSA-N

手性 SMILES

C1CN2C(=CC[C@@H](C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

SMILES

C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

规范 SMILES

C1CN2C(=CCC(C2=O)NC(=O)OCC3=CC=CC=C3)C1=O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。